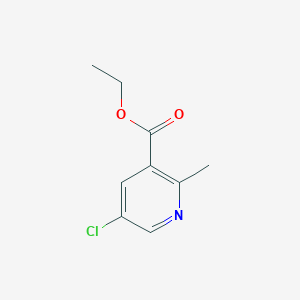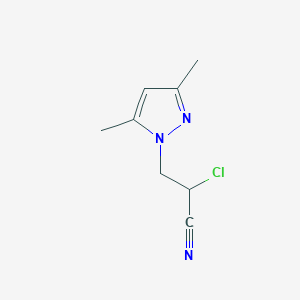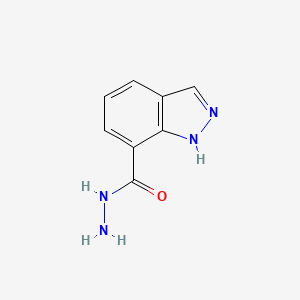![molecular formula C10H9F3N4O3 B1394633 {[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate CAS No. 1262773-70-5](/img/structure/B1394633.png)
{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives : A study by El‐Sayed, Hegab, Tolan, and Abdel-Rahman (2008) detailed the synthesis of new N- and S-substituted 1,3,4-oxadiazole derivatives. They focused on creating compounds with potential applications in various fields by manipulating the molecular structure of oxadiazole rings (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Anticancer Applications : Megally Abdo and Kamel (2015) synthesized a series of compounds, including 1,3,4-oxadiazoles, and evaluated their anticancer activity. They found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Megally Abdo & Kamel, 2015).
Antimicrobial Activity : Bayrak, Demirbaş, Demirbas, and Karaoglu (2009) investigated the antimicrobial activities of new 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide. Their study revealed good to moderate antimicrobial activity, suggesting the compound's potential in combating microbial infections (Bayrak et al., 2009).
Photoreactivity Studies : Research by Pace, Pibiri, Buscemi, Vivona, and Malpezzi (2004) focused on the photochemistry of fluorinated heterocyclic compounds. They explored the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, providing insights into the photoreactivity of these compounds (Pace et al., 2004).
Potential as Antibacterial Drugs : A study by Hu, Xie, Xu, Huang, Zhang, and Huang (2005) synthesized and evaluated the antibacterial activity of heterocyclic amines. They discovered that most of the synthesized compounds showed promising antibacterial activity, suggesting the compound's utility in developing new antibacterial drugs (Hu et al., 2005).
Mécanisme D'action
Target of Action
Structurally similar pyridinium salts have been found to be involved in a wide range of research topics, including their importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Mode of Action
Compounds with similar structures, such as pyrimidine derivatives, have been known to exert their potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Similar compounds, such as pyrimidine derivatives, have been known to affect various biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds have been studied, and their metabolism involves various pathways, including hydroxylation at the 5′ position of the pyrimidine ring in all species .
Result of Action
Similar compounds, such as pyrimidine derivatives, have shown promising anticancer activity through selective inhibition of protein kinases .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of similar compounds . .
Propriétés
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.C2HF3O2/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6;3-2(4,5)1(6)7/h1-3,5H,4,9H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDQKQUFIFSFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1394552.png)





![5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394564.png)


![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1394569.png)

![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)

